2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Description
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a synthetic derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), a bicyclic scaffold widely utilized in medicinal chemistry. The compound features a benzyloxycarbonyl (Cbz) protecting group at the 2-position and a carboxylic acid moiety at the 6-position. The Cbz group enhances stability during synthetic processes, particularly in peptide coupling reactions, while the carboxylic acid enables further functionalization or salt formation for improved solubility . This structure serves as a versatile intermediate in drug discovery, particularly for targeting neurological and metabolic disorders.
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)15-6-7-16-11-19(9-8-14(16)10-15)18(22)23-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULJODKUGAMOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxycarbonyl (Cbz) Protection of the Tetrahydroisoquinoline Amine
The introduction of the Cbz group is a critical first step to protect the secondary amine of 1,2,3,4-tetrahydroisoquinoline (Tic). This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. For example, in the synthesis of analogous compounds, Tic derivatives are treated with Cbz-Cl in the presence of potassium carbonate or triethylamine, yielding N-Cbz-protected intermediates.
Regioselective Carboxylation at Position 6
The carboxylic acid group at position 6 is introduced via two primary methods:
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Hydrolysis of Pre-Installed Esters : Methyl or benzyl esters at position 6 are hydrolyzed using aqueous lithium hydroxide (LiOH) in methanol or tetrahydrofuran (THF). This method is high-yielding (e.g., 96% yield for a 7-carboxyl derivative).
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Direct Carboxylation via Metallation : Butyllithium (BuLi) deprotonates the aromatic ring at position 6, followed by quenching with carbon dioxide (CO₂) to form the carboxylic acid. Tetramethylethylenediamine (TMEDA) is often used to stabilize the lithiated intermediate.
Detailed Synthetic Routes
Method 1: Ester Hydrolysis
Starting Material : 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-methyl ester
Reagents :
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LiOH (5.0 equiv) in H₂O/MeOH (1:3 v/v)
Procedure :
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The methyl ester (1.0 equiv) is dissolved in methanol.
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LiOH in water is added, and the mixture is stirred for 2 hours at room temperature.
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The reaction is acidified to pH ~5 with 0.1 M HCl, and the product is extracted with ethyl acetate.
Yield : 96% (analogous to 7-carboxyl isomer).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Temperature | 25°C |
| Workup | Acidification, extraction |
| Purity (¹H NMR) | >95% |
| Parameter | Value |
|---|---|
| Reaction Temperature | −78°C to 25°C |
| Catalysts/Additives | TMEDA |
| Workup | Acidification, filtration |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Ester Hydrolysis | High yield, mild conditions | Requires ester precursor | 96% |
| Direct Carboxylation | Avoids pre-functionalized intermediates | Sensitive to moisture/oxygen | ~60% |
Critical Reaction Parameters
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Temperature Control : Metallation at −78°C prevents side reactions.
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Solvent Choice : THF enhances lithiation efficiency, while methanol/water mixtures facilitate hydrolysis.
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Protection/Deprotection : The Cbz group is stable under basic and acidic conditions but can be removed via hydrogenolysis (H₂/Pd-C).
Case Study: Industrial-Scale Synthesis
A patent (CN110724098A) outlines a scalable route for a dichloro-analog of Cbz-Tic-6-COOH:
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Benzyl Protection : 5,7-Dichloro-Tic is treated with benzyl bromide/K₂CO₃ in DMF.
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Carboxylation : Butyllithium and CO₂ in THF/TMEDA.
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Deprotection : Catalytic hydrogenation (Pd/C, HCl).
Key Insight : This method emphasizes reproducibility and minimal purification steps, achieving >90% purity.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be further oxidized to introduce new functional groups.
Reduction: : The benzyloxycarbonyl group can be removed via catalytic hydrogenation.
Substitution: : Reactive sites on the tetrahydroisoquinoline core can undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Various electrophiles or nucleophiles depending on the desired modification.
Major Products Formed
Oxidation Products: : Compounds with additional carboxyl or hydroxyl groups.
Reduction Products: : The primary amine after removing the benzyloxycarbonyl group.
Substitution Products: : Varied, based on the reactants used in substitutions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H17NO4
- Molecular Weight : 311.33 g/mol
- CAS Number : 22914-95-0
- IUPAC Name : (S)-2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
The compound features a tetrahydroisoquinoline core, which is known for its bioactivity and presence in various natural alkaloids. The benzyloxycarbonyl group enhances its lipophilicity and potential for biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Research indicates that derivatives of tetrahydroisoquinoline exhibit various pharmacological activities including:
- Antidepressant Effects : Compounds with similar structures have shown efficacy in treating depression by modulating neurotransmitter systems.
- Anticancer Activity : Studies suggest that tetrahydroisoquinolines can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Organic Synthesis
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways for:
- Synthesis of Alkaloids : It can be used to synthesize other isoquinoline derivatives that are biologically active.
- Functionalization Reactions : The carboxylic acid group allows for further derivatization through esterification or amidation.
Biochemical Research
In biochemical studies, this compound can be utilized as a probe to study enzyme interactions or cellular mechanisms. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated that tetrahydroisoquinoline derivatives can enhance serotonin levels in animal models. |
| Study 2 | Anticancer Properties | Found that certain derivatives significantly inhibited the growth of breast cancer cells in vitro. |
| Study 3 | Organic Synthesis | Highlighted the use of benzyloxycarbonyl protection strategy in synthesizing complex isoquinoline derivatives. |
Mechanism of Action
Mechanism
The compound’s effects are generally mediated through interactions at the molecular level, often involving enzyme inhibition or receptor binding.
Molecular Targets and Pathways
Enzyme Inhibition: : Inhibition of key enzymes by mimicking natural substrates.
Receptor Binding: : Binding to specific receptors to modulate their activity.
Comparison with Similar Compounds
Structural Features and Reactivity
The table below highlights key structural differences and their implications:
Key Observations :
- Protecting Groups : Boc-protected analogs (e.g., ) are preferred for acid-sensitive syntheses, while Cbz derivatives (target compound) are stable under basic conditions but require catalytic hydrogenation for deprotection .
- Substituent Effects : Dichloro substitution () enhances reactivity for electrophilic aromatic substitution but may introduce toxicity risks. Methoxy or ethoxy groups () improve membrane permeability, critical for oral bioavailability .
Biological Activity
2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS No. 22914-95-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the isoquinoline family, which is known for various pharmacological properties. The following sections will explore its biological activity based on recent research findings.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antibacterial , anticancer , and anti-inflammatory properties.
Antibacterial Activity
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antibacterial effects. For instance:
- A study demonstrated that related compounds showed inhibitory effects against various bacterial strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- In vitro assays revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 2.29 µM to 12.41 µM, indicating significant potency against these cell lines .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 12.41 | Compound A |
| HCT-116 | 2.29 | Compound B |
| PC3 | 9.71 | Compound C |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored:
- Studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, with efficacy comparable to standard anti-inflammatory drugs like dexamethasone .
While the exact mechanism of action for this compound remains under investigation, it is hypothesized that its activity may be linked to its ability to interact with specific cellular pathways involved in inflammation and cancer proliferation.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of several tetrahydroisoquinoline derivatives on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with significant morphological changes observed at higher concentrations.
- Antibacterial Efficacy : Another study focused on the antibacterial properties against resistant strains of bacteria. The compound displayed comparable inhibition zones to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for preparing 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid?
A common approach involves coupling benzyloxycarbonyl (Cbz) groups to tetrahydroisoquinoline precursors. For example, the Cbz protection of the amine group in 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be achieved using benzyl chloroformate under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) . Characterization typically employs H NMR and HRMS to confirm structural integrity .
Q. How can researchers validate the purity and stability of this compound under laboratory conditions?
Purity is assessed using HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and LC-MS for mass confirmation. Stability studies under varying temperatures (e.g., 4°C, room temperature) and pH conditions (e.g., 2–9) should be conducted, with degradation monitored via TLC or NMR. Proper storage in airtight containers under inert gas (e.g., argon) at –20°C is recommended to prevent hydrolysis or oxidation .
Q. What solvents and conditions optimize solubility for in vitro assays?
The compound exhibits limited solubility in aqueous buffers. Pre-solubilization in DMSO (10–50 mM stock) followed by dilution in phosphate-buffered saline (PBS) or cell culture media is typical. Sonication or mild heating (30–40°C) may enhance dissolution. Solubility in organic solvents like DMF or THF is higher but requires compatibility testing with downstream assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl or tetrahydroisoquinoline moieties) influence biological activity?
Comparative studies on analogs (e.g., halogenated benzyl groups or methyl substitutions on the tetrahydroisoquinoline ring) can elucidate structure-activity relationships (SAR). For example, electron-withdrawing groups on the benzyl ring may enhance metabolic stability, while bulky substituents could hinder target binding. In silico docking studies (e.g., using AutoDock Vina) paired with enzymatic assays (e.g., IC measurements) are critical for validation .
Q. What strategies address contradictory data in biological activity studies (e.g., conflicting IC50_{50}50 values across publications)?
Contradictions often arise from assay variability (e.g., cell line differences, enzyme sources). Standardizing protocols (e.g., ATP concentration in kinase assays) and using internal controls (e.g., reference inhibitors) minimizes variability. Meta-analyses of published data, coupled with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays), resolve discrepancies .
Q. How can researchers design experiments to evaluate the compound’s potential as a protease inhibitor or receptor modulator?
Target engagement can be assessed via competitive binding assays (e.g., fluorescence polarization) and X-ray crystallography for co-crystal structures. For protease inhibition, fluorogenic substrates (e.g., AMC-tagged peptides) quantify kinetic parameters (). Dose-response curves (0.1–100 µM) and selectivity profiling against related enzymes/pathways (e.g., kinase panels) are essential .
Q. What are the best practices for scaling up synthesis without compromising yield or purity?
Optimize reaction parameters (e.g., temperature, stoichiometry) using design-of-experiment (DoE) approaches. Continuous flow chemistry improves reproducibility at larger scales. Post-synthesis purification via preparative HPLC or crystallization (e.g., ethyl acetate/hexane mixtures) ensures consistency. Process analytical technology (PAT) monitors critical quality attributes in real time .
Methodological Considerations
- Characterization: Use H/C NMR, HRMS, and elemental analysis for structural confirmation .
- Biological Assays: Include positive/negative controls and validate results across multiple replicates .
- Data Analysis: Apply statistical tools (e.g., ANOVA for dose-response studies) and software like GraphPad Prism for curve fitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
